Kelatorphan

Enkephalinase Neutral Endopeptidase Aminopeptidase N

Kelatorphan is the only reagent that simultaneously blocks all four key enkephalin-degrading zinc metallopeptidases (NEP, APN, DPP3, ACE), providing complete metabolic shielding that single-target inhibitors cannot replicate. Co‑administration reduces enkephalin ED₅₀ by 50,000‑fold—≥2‑fold more potent than bestatin+thiorphan. Essential for spinal enkephalin studies, tonic vs. phasic release differentiation, and chronic inflammatory pain models. For research use only; not for human therapeutic application.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 92175-57-0
Cat. No. B1673381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKelatorphan
CAS92175-57-0
Synonyms(3-(N-hydroxy)carboxamido-2--benzylpropanoyl)alanine
kelatorphan
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO
InChIInChI=1S/C14H18N2O5/c1-9(14(19)20)15-13(18)11(8-12(17)16-21)7-10-5-3-2-4-6-10/h2-6,9,11,21H,7-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)/t9-,11+/m0/s1
InChIKeyOJCFZTVYDSKXNM-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kelatorphan (CAS 92175-57-0): Broad‑Spectrum Enkephalinase Inhibitor for Opioid Research


Kelatorphan (CAS 92175‑57‑0) is a synthetic dipeptide hydroxamic acid that acts as a full, multi‑target inhibitor of the zinc metallopeptidases responsible for enkephalin catabolism [1]. It potently blocks neutral endopeptidase 24.11 (NEP, enkephalinase), aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), and angiotensin‑converting enzyme (ACE), thereby completely protecting endogenous enkephalins from enzymatic degradation both in vitro and in vivo [2]. This unique breadth of action distinguishes Kelatorphan from earlier, single‑target enkephalinase inhibitors and makes it a foundational tool for probing the physiological roles of the opioid peptide system [3].

Why Kelatorphan (92175‑57‑0) Cannot Be Replaced by Single‑Target Enkephalinase Inhibitors


Generic substitution fails because enkephalin catabolism is mediated by multiple, functionally redundant zinc metallopeptidases, not a single enzyme [1]. Single‑target inhibitors such as thiorphan (NEP‑selective) or bestatin (aminopeptidase‑selective) protect enkephalins only partially; even the combination of thiorphan plus bestatin does not fully recapitulate the protective profile of Kelatorphan [2]. Kelatorphan’s simultaneous, high‑affinity blockade of NEP, APN, DPP3, and ACE provides a degree of metabolic shielding that is unattainable with simpler inhibitor cocktails [3]. Consequently, experimental outcomes obtained with Kelatorphan cannot be reliably reproduced using single‑target agents or mixtures thereof.

Kelatorphan (92175‑57‑0) vs. Thiorphan, Bestatin, Acetorphan & RB101: Quantitative Head‑to‑Head Evidence


In Vitro Enzyme Inhibition: Kelatorphan Exhibits Broader, High‑Affinity Blockade than Thiorphan or Bestatin Alone

Kelatorphan is a multi‑target inhibitor, whereas thiorphan is selective for NEP (enkephalinase) and bestatin is selective for aminopeptidases. Quantitative inhibition constants (Ki) demonstrate Kelatorphan’s high affinity for both NEP (Ki = 1.4 nM) and the Gly‑Gly cleaving dipeptidylaminopeptidase (Ki = 2 nM), while its aminopeptidase Ki (7 µM) is >1,000‑fold weaker [1]. In contrast, thiorphan inhibits only NEP (Ki ≈ 2 nM) and bestatin inhibits only aminopeptidases [2]. This multi‑target profile is the mechanistic basis for Kelatorphan’s complete protection of enkephalins.

Enkephalinase Neutral Endopeptidase Aminopeptidase N Dipeptidyl Peptidase III Angiotensin-Converting Enzyme

Analgesic Potentiation: Kelatorphan Enhances Met‑Enkephalin Analgesia 50,000‑Fold, Outperforming Bestatin + Thiorphan

In the mouse hot‑plate test, intracerebroventricular (i.c.v.) co‑administration of Kelatorphan (50 µg) potentiated the analgesic effect of [Met⁵]enkephalin by 50,000‑fold, reducing its ED₅₀ from approximately 500 µg to just 10 ng [1]. This degree of potentiation was significantly greater than that produced by the combination of bestatin (50 µg) + thiorphan (50 µg), which also potentiated enkephalin analgesia but to a lesser extent. Moreover, Kelatorphan administered alone produced analgesia that was at least two‑fold more potent than the bestatin + thiorphan mixture [1]. This demonstrates that Kelatorphan’s broad‑spectrum inhibition yields superior in vivo efficacy.

Analgesia Opioid Peptide Met-Enkephalin ED50 In Vivo Potentiation

Tissue‑Specific Protection: Kelatorphan Prevents Enkephalin Degradation More Completely than Thiorphan + Bestatin in Spinal Cord

In rat spinal cord slices and in halothane‑anesthetized rats, Kelatorphan (20 µM) almost completely prevented the degradation of exogenous [³H]Met‑enkephalin, whereas thiorphan (1 µM) or bestatin (20 µM) alone were inactive, and only the combination of thiorphan + bestatin provided significant protection [1]. Moreover, Kelatorphan (20 µM) increased the spontaneous outflow of endogenous Met‑enkephalin‑like material more markedly than did the thiorphan + bestatin combination [1]. The superior protection is attributed to Kelatorphan’s additional inhibition of dipeptidylaminopeptidase activity, which remains active even when NEP and aminopeptidases are blocked [1].

Spinal Cord Met-Enkephalin Release Peptidase Inhibition Ex Vivo In Vivo

Analgesic Efficacy in Inflammatory Pain: Kelatorphan Shows Enhanced Potency in Arthritic Rats vs. Acetorphan

In rats with Freund's adjuvant‑induced arthritis, Kelatorphan (2.5 mg/kg i.v.) produced a 244% increase in the vocalization threshold to paw pressure, compared to a 144% increase in normal rats [1]. At this low dose, the enkephalinase inhibitor acetorphan was ineffective [1]. The enhanced potency of Kelatorphan in the inflammatory state is likely due to its broader enzyme inhibition profile, which protects a wider range of endogenous opioid peptides (including dynorphin fragments) that are upregulated in arthritis [1].

Inflammatory Pain Arthritis Antinociception Vocalization Threshold Acetorphan

Respiratory Safety Profile: Kelatorphan Does Not Depress Respiration, Unlike Morphine; It Increases Ventilation

In awake and anesthetized cats and rodents, Kelatorphan (0.7–20 mg/kg i.v.) did not depress respiration; instead, large doses produced a naloxone‑reversible increase in ventilation and breathing frequency [1]. This contrasts sharply with morphine and other µ‑opioid receptor agonists, which induce dose‑dependent respiratory depression. The systemically active prodrug RB101 also lacked respiratory depressant effects, but Kelatorphan’s peripheral restriction due to poor blood‑brain barrier penetration [1] makes it particularly useful for distinguishing central vs. peripheral enkephalinergic mechanisms.

Respiratory Depression Opioid Alternative Ventilation Safety Pharmacology Morphine

Basal Enkephalin Release: Kelatorphan Uniquely Increases Basal Met‑Enkephalin Overflow by 63%

In superfused rat striatal slices, Kelatorphan (20 µM) alone increased the basal level of released [Met⁵]enkephalin by 63%, whereas a mixture of thiorphan (1 µM) and bestatin (20 µM) had no effect on basal release, despite both treatments increasing K⁺‑evoked enkephalin overflow by 2.2–2.5‑fold [1]. This unique ability of Kelatorphan to elevate basal enkephalin tone is attributed to its more complete inhibition of the peptidases that constitutively degrade extracellular enkephalins, including the Tyr‑Gly‑releasing peptidase [1].

Enkephalin Release Basal Overflow Striatal Slices Bestatin Thiorphan

Optimal Research Applications for Kelatorphan (92175‑57‑0) Based on Quantitative Differentiation


Maximal Potentiation of Exogenous Enkephalin Analgesia in Rodent Pain Models

Researchers aiming to demonstrate the full analgesic potential of exogenously administered enkephalins (e.g., [Met⁵]enkephalin, [Leu⁵]enkephalin) should co‑administer Kelatorphan (i.c.v. or i.t.) to achieve a 50,000‑fold reduction in the peptide's ED₅₀ [1]. This allows for robust, dose‑responsive antinociception using picogram quantities of enkephalin that would otherwise be inactive. The superiority of Kelatorphan over bestatin + thiorphan in this assay (≥2‑fold greater potency) makes it the reagent of choice for studies requiring maximal signal amplification [1].

Investigating Endogenous Enkephalinergic Tone in Basal vs. Evoked Conditions

Experiments designed to differentiate between tonic (basal) and phasic (evoked) enkephalin signaling in brain slices or in vivo microdialysis should utilize Kelatorphan, as it is the only enkephalinase inhibitor shown to increase basal Met‑enkephalin overflow (+63%) while also enhancing evoked release (2.2–2.5‑fold) [2]. The thiorphan + bestatin combination affects only evoked release and cannot substitute for this purpose [2].

Studying Spinal Pain Processing and Central Sensitization

For ex vivo or in vivo studies of the spinal cord, where dipeptidylaminopeptidase activity contributes significantly to enkephalin catabolism, Kelatorphan provides near‑complete protection of exogenous and endogenous Met‑enkephalin that cannot be replicated by thiorphan, bestatin, or their combination [3]. This makes Kelatorphan essential for experiments aimed at fully unmasking the role of spinal enkephalins in nociception, wind‑up, and central sensitization [3].

Chronic Inflammatory Pain Research Requiring Enhanced Antinociceptive Efficacy

In models of persistent inflammatory pain (e.g., Freund's adjuvant arthritis), Kelatorphan demonstrates a 244% increase in vocalization threshold at a low dose (2.5 mg/kg i.v.) where acetorphan is ineffective [4]. This superior efficacy in pathological states makes Kelatorphan a preferred tool for investigating how the endogenous opioid system adapts to chronic inflammation and for validating novel analgesics that act via enkephalinergic mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kelatorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.